N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-ethoxyphenyl substituent at position 2 of the heterocyclic core and an acetamide moiety linked to a benzyl group at position 4. The compound’s structure is characterized by a bicyclic pyrazolo-pyrazinone scaffold, which is associated with diverse pharmacological activities in analogous compounds, including kinase inhibition and radiopharmaceutical applications .
Properties
IUPAC Name |
N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-2-30-19-10-8-18(9-11-19)20-14-21-23(29)26(12-13-27(21)25-20)16-22(28)24-15-17-6-4-3-5-7-17/h3-14H,2,15-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTFASOYMVSTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers. The buyer assumes responsibility to confirm product identity and/or purity.
Biochemical Pathways
Related compounds have been observed to have antioxidant properties, suggesting that this compound may also interact with pathways related to oxidative stress.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrazolo[1,5-a]pyrazinone core or related heterocyclic systems. Key structural variations, synthetic routes, and functional properties are highlighted.
Core Structure and Substituent Variations
Key Observations:
- Position 2 Substituents : The 4-ethoxyphenyl group in the target compound is distinct from the benzo[1,3]dioxol-5-yl (), 4-butoxyphenyl (), and 4-fluorophenyl () groups in analogs. Ethoxy groups may enhance lipophilicity compared to fluorophenyl or methoxy-containing derivatives.
- Acetamide Modifications : The benzyl group in the target contrasts with bulkier substituents like 2-(3,4-dimethoxyphenyl)ethyl () or functional groups like hydroxyethenimidamide (). These variations influence solubility and receptor binding.
- Core Heterocycle: Pyrazolo[1,5-a]pyrazinone (target) vs. pyrazolo[1,5-a]pyrimidine (F-DPA, ).
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